Antiviral Activity: L-Psicose vs. D-Psicose
L-Psicose demonstrates concentration-dependent inhibition of herpes simplex virus type 1 (HSV-1) in vitro, with an IC50 of 99.5 mM and an IC90 of 160 mM against viral adsorption in CV-1 cells [1]. In a murine model of herpetic stromal keratitis (HSK), topical administration of 200 mM L-psicose in PBS four times daily for ten days significantly reduced disease severity and accelerated viral clearance compared to mock treatment [1]. In contrast, D-psicose (D-allulose) has no documented antiviral activity and is primarily recognized as a low-calorie sweetener [2]. This enantiomer-specific antiviral effect constitutes a clear differentiation point for research and therapeutic development.
| Evidence Dimension | Antiviral activity against HSV-1 (in vitro) |
|---|---|
| Target Compound Data | IC50 = 99.5 mM, IC90 = 160 mM |
| Comparator Or Baseline | D-Psicose: No antiviral activity reported |
| Quantified Difference | Not applicable (binary presence/absence) |
| Conditions | Plaque reduction assay in CV-1 cells; HSV-1 strain KOS-GFP |
Why This Matters
For researchers investigating antiviral rare sugars or developing topical HSV-1 therapies, L-psicose is the only enantiomer with demonstrated antiviral efficacy.
- [1] Bhattacharjee, P. S., et al. (2016). A novel rare sugar inhibitor of murine herpes simplex keratitis. Journal of Ocular Pharmacology and Therapeutics, 32(5), 312-318. View Source
- [2] American Chemical Society. (2021). D-Psicose. Molecule of the Week Archive. View Source
